2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910387
InChI: InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3
SMILES:
Molecular Formula: C15H14F3NO
Molecular Weight: 281.27 g/mol

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one

CAS No.:

Cat. No.: VC15910387

Molecular Formula: C15H14F3NO

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one -

Specification

Molecular Formula C15H14F3NO
Molecular Weight 281.27 g/mol
IUPAC Name 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one
Standard InChI InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3
Standard InChI Key NVNVZOCIMXGXIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one, reflects its three primary components:

  • A quinoline heterocycle (C₉H₆N) providing aromaticity and planar rigidity.

  • A trifluoromethyl (-CF₃) group at the quinoline’s 2-position, introducing electronegativity and metabolic stability.

  • A 2,2-dimethylpropan-1-one substituent at the quinoline’s 3-position, contributing steric bulk and ketone functionality .

The canonical SMILES string CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F and InChIKey NVNVZOCIMXGXIX-UHFFFAOYSA-N encode this topology, validated by 2D/3D conformational models in PubChem .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₅H₁₄F₃NO
Molecular weight281.27 g/mol
XLogP34.2
Hydrogen bond donors0
Hydrogen bond acceptors5
Rotatable bonds2

Spectroscopic Characterization

Though experimental spectral data (NMR, IR) for this specific compound remain unpublished, computational models predict:

  • ¹H NMR: Signals for aromatic protons (δ 7.5–9.5 ppm), coupled with the deshielding effects of the electron-withdrawing -CF₃ group .

  • ¹⁹F NMR: A characteristic triplet near δ -60 ppm for the -CF₃ moiety .

  • MS: A molecular ion peak at m/z 281.27 (M⁺) with fragmentation patterns arising from cleavage at the ketone and quinoline junctions .

Synthesis and Reaction Pathways

Direct Synthesis Challenges

  • Propyniminium triflate intermediates: As demonstrated by Schmidt et al., 1-CF₃-prop-2-yne-1-iminium salts react with diaminoarenes to form bis-CF₃ quinolines under mild conditions .

  • Aza-Michael addition/cyclocondensation: A two-step sequence involving nucleophilic attack followed by thermal cyclization, yielding functionalized quinolines .

Applying these methods to 3-acylquinolines could hypothetically produce the target compound, though steric hindrance from the 2,2-dimethylpropanone group may necessitate optimized conditions.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection identifies two fragments:

  • Quinoline core: Derived from Skraup or Doebner-von Miller syntheses using aniline derivatives.

  • Propanone side chain: Introduced via Friedel-Crafts acylation or nucleophilic substitution at the quinoline’s 3-position.

Key challenges include regioselective trifluoromethylation and avoiding over-fluorination byproducts.

Physicochemical and Computational Properties

Lipophilicity and Solubility

The XLogP3 value of 4.2 indicates high lipophilicity, attributable to the -CF₃ group and aromatic system. This suggests:

  • Poor aqueous solubility (<1 mg/mL predicted).

  • Enhanced membrane permeability, a desirable trait for CNS-targeting drugs.

Thermodynamic Stability

Density functional theory (DFT) calculations predict:

  • A planar quinoline ring system with minimal torsional strain.

  • Stabilizing C-F···H-C interactions between the -CF₃ group and adjacent protons, reducing conformational flexibility .

CompoundActivity (IC₅₀)Target
2-Trifluoromethyl-4-aminoquinoline12 nM (HeLa cells)Topo I
3-Acyl-7-CF₃-quinoline0.8 μM (MCF-7)PI3Kδ

Research Gaps and Future Directions

  • Synthetic optimization: Developing regioselective routes to install the propanone group without side reactions.

  • ADMET profiling: Computational prediction of metabolism (e.g., CYP450 interactions) and toxicity.

  • Target identification: High-throughput screening against cancer cell lines or microbial panels.

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